N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It has been suggested that similar compounds can exhibit antibacterial activity by interacting with bacterial cells in conjunction with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been shown to affect bacterial cells, indicating a potential impact on bacterial metabolic pathways .
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
The synthesis of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves several steps. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a haloketone. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.
Coupling with Chromene Derivative: The thiazole intermediate is then coupled with a chromene derivative through a condensation reaction. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation: The final step involves the amidation of the coupled product with a suitable amine, such as tert-butylamine, to form the desired compound. This reaction is typically carried out in an organic solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.
Chemical Reactions Analysis
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone derivative.
Scientific Research Applications
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antitumor agent.
Biological Research: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological targets. It serves as a model compound for understanding the structure-activity relationships of thiazole-based drugs.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes. It is explored for its potential in creating advanced polymers and catalysts.
Comparison with Similar Compounds
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other thiazole derivatives, such as:
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but differs in its substituents, which affect its potency and spectrum of activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Similar in structure, this compound has been studied for its antitumor activity and shows different efficacy profiles against various cancer cell lines.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-23(2,3)15-10-8-14(9-11-15)17-13-29-22(24-17)25-21(27)20-12-18(26)16-6-4-5-7-19(16)28-20/h4-13H,1-3H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHFDOUEUEARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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